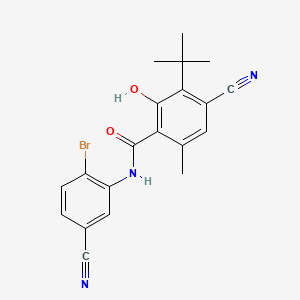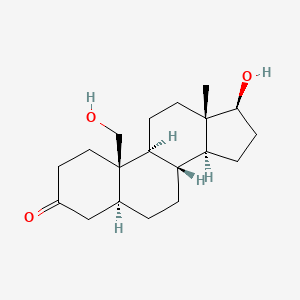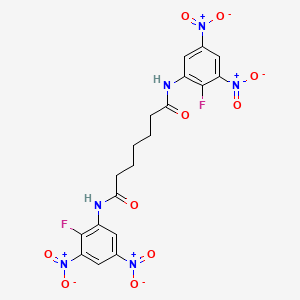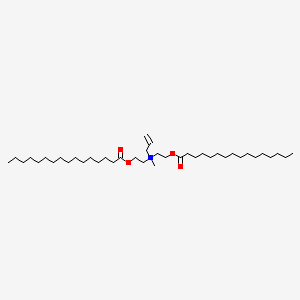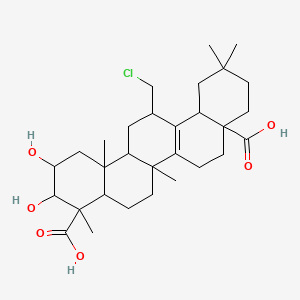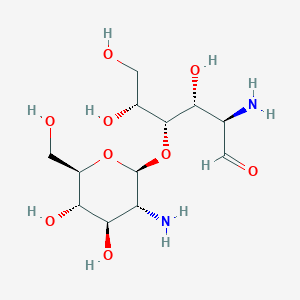
beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine
Overview
Description
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, also known as chitosan, is a biopolymer derived from the chitin exoskeletons of crustaceans and insects. It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Synthesis Analysis
Chitosan, composed of randomly distributed Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and N-Acetyl-D-Glucosamine, is a polymer with good haemostatic properties, natural biocompatibility, low cytotoxicity, antimicrobial activity, and excellent biodegradability . The synthesis of nitric oxide (NO) mediates this process .
Molecular Structure Analysis
The beta-D-glucosaminyl-(1->4)-D-glucosamine molecule contains a total of 48 bonds. There are 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 2 primary amines (aliphatic), 6 hydroxyl groups, 2 primary alcohols, 3 secondary alcohols, and 3 ethers (aliphatic) .
Chemical Reactions Analysis
The UniProt database mentions a reaction involving beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, but the details of the reaction are not provided .
Physical And Chemical Properties Analysis
The average weight of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is 424.4003 and the monoisotopic mass is 424.169309748. The chemical formula is C16H28N2O11 .
Scientific Research Applications
1. Cell Separation and Sorting
Beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine has been used as a targeting moiety in nanoparticles for the separation of insulin-secreting beta cells from artificial cell mixtures and tissue samples. This application leverages the specificity of glucosamine for cell sorting purposes, enhancing cell attachment and proliferation through the use of a thrombin-specific cleavable peptide (Narayanan et al., 2013).
2. Biomedical Material Enhancement
Research has been conducted on blending chitosan (beta-1,4-D-glucosamine), a polysaccharide with biological properties, with polyethylene glycol (PEG) to improve its chemical and physical properties. These modifications aim to enhance chitosan's biocompatibility, making it more suitable for biomedical applications. The study provides insights into the interaction forces that influence the modification of biomaterials (Zhang et al., 2002).
3. Enzymatic Polymerization
Beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine plays a role in enzymatic polymerization processes. It has been utilized in the synthesis of chitin and chitosan stereoisomers through thermostable α-glucan phosphorylase-catalyzed enzymatic polymerization. This synthesis is significant for understanding the relationship between aminopolysaccharide stereoisomers and for the production of non-natural aminopolysaccharides (Kadokawa et al., 2015).
4. Glycosylation in Oligosaccharide Synthesis
The compound is important in the field of glycosylation, particularly in the synthesis of complex oligosaccharides. It has been used in the synthesis of lactosamine and sialylated lactosamine oligosaccharide donors. This process is vital for the development of vaccines and pharmaceuticals, demonstrating the versatility of beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine in biochemical synthesis (Yan et al., 2003).
Mechanism of Action
Target of Action
Beta-D-Glucosaminyl-(1->4)-Aldehydo-D-Glucosamine, also known as (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal, interacts with several targets. These include Chitobiase in Serratia marcescens, Lysozyme C and Beta-1,4-galactosyltransferase 1 in humans .
Mode of Action
For instance, it may inhibit the activity of enzymes like Chitobiase, Lysozyme C, and Beta-1,4-galactosyltransferase 1 .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is suggested that it may play a role in the metabolism of carbohydrates and proteins .
Result of Action
It is suggested that it may influence the function of certain enzymes, potentially affecting various biological processes .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUALREFPJJODHZ-JTCHKQLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318406 | |
| Record name | Chitobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577-76-4 | |
| Record name | Chitobiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chitobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chitobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






